G 1593
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Overview
Description
- The chlorination of the benzimidazole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Bromonaphthalene Group:
- The bromonaphthalene group can be introduced via a nucleophilic substitution reaction using 1-bromo-2-naphthol and a suitable base like potassium carbonate.
Incorporation of the Methylthio Group:
- The final step involves the introduction of the methylthio group using methylthiolating agents such as methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 5-((1-bromo-2-naphthalenyl)oxy)-6-chloro-2-(methylthio)- typically involves multiple steps, starting from readily available precursors. One common approach is as follows:
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Formation of the Benzimidazole Core:
- Starting with o-phenylenediamine, the benzimidazole core can be formed through a condensation reaction with formic acid or its derivatives under acidic conditions.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 5-((1-bromo-2-naphthalenyl)oxy)-6-chloro-2-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromonaphthalene group can be reduced to a naphthyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Nucleophiles: Amines, thiols.
Major Products:
- Oxidation products: Sulfoxides, sulfones.
- Reduction products: Naphthyl derivatives.
- Substitution products: Amino or thio-substituted benzimidazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 5-((1-bromo-2-naphthalenyl)oxy)-6-chloro-2-(methylthio)- is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in critical biological processes.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to various physiological effects.
Pathway Modulation: The compound may influence signaling pathways, affecting cellular functions and responses.
Comparison with Similar Compounds
1H-Benzimidazole, 5-((1-bromo-2-naphthalenyl)oxy)-6-chloro-2-(methylthio)- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole, 2-(methylthio)-: Lacks the bromonaphthalene and chlorine substituents, resulting in different chemical properties and biological activities.
1H-Benzimidazole, 5-chloro-2-(methylthio)-:
1H-Benzimidazole, 5-((1-bromo-2-naphthalenyl)oxy)-: Lacks the chlorine and methylthio groups, leading to different chemical behavior and uses.
The unique combination of substituents in 1H-Benzimidazole, 5-((1-bromo-2-naphthalenyl)oxy)-6-chloro-2-(methylthio)- makes it distinct from these similar compounds, potentially offering unique advantages in various applications.
Properties
CAS No. |
174503-67-4 |
---|---|
Molecular Formula |
C18H12BrClN2OS |
Molecular Weight |
419.7 g/mol |
IUPAC Name |
5-(1-bromonaphthalen-2-yl)oxy-6-chloro-2-methylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C18H12BrClN2OS/c1-24-18-21-13-8-12(20)16(9-14(13)22-18)23-15-7-6-10-4-2-3-5-11(10)17(15)19/h2-9H,1H3,(H,21,22) |
InChI Key |
OJQYWUNNGYNTPL-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C4=CC=CC=C4C=C3)Br |
Canonical SMILES |
CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C4=CC=CC=C4C=C3)Br |
Key on ui other cas no. |
174503-67-4 |
Synonyms |
5-((1-Bromo-2-naphthalenyl)oxy)-6-chloro-2-(methylthio)-1H-benzimidazo le |
Origin of Product |
United States |
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